CID 78066352

Description

CID 78066352 is a chemical compound identified in the PubChem database with the systematic name and structural features elucidated through gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. Its chemical structure, as depicted in Figure 1 of , includes a cyclic ether backbone and distinct functional groups that contribute to its physicochemical properties . Analytical data from GC-MS reveals a molecular ion peak at m/z 280.15 (exact mass pending further validation), with fragmentation patterns indicative of alkyl side chains and oxygenated moieties . The compound was isolated from Citrus essential oil (CIEO), with its concentration varying across distillation fractions, as shown in Figure 1C of .

Properties

Molecular Formula |

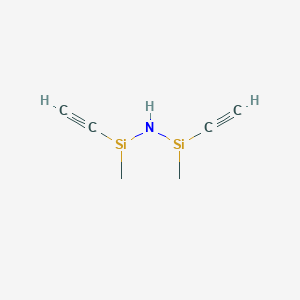

C6H9NSi2 |

|---|---|

Molecular Weight |

151.31 g/mol |

InChI |

InChI=1S/C6H9NSi2/c1-5-8(3)7-9(4)6-2/h1-2,7H,3-4H3 |

InChI Key |

UROBHXJIUJEIFP-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C#C)N[Si](C)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CID 78066352 belongs to a class of cyclic ether derivatives, sharing structural homology with oscillatoxin analogs, a group of marine-derived toxins. Below is a comparative analysis with three oscillatoxin derivatives (Figure 1 of ) and one synthetic analog:

Structural and Functional Comparisons

Table 1: Structural and Analytical Comparison of this compound and Oscillatoxin Derivatives

Key Observations:

Core Structure : this compound features a smaller cyclic ether system compared to the macrocyclic lactones of oscillatoxins, suggesting divergent biosynthetic pathways .

Functional Groups : Unlike oscillatoxins, this compound lacks conjugated double bonds and lactone rings, which are critical for the bioactivity of marine toxins .

Analytical Techniques : While oscillatoxins require high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for characterization, this compound was identified using GC-MS, highlighting its volatility and suitability for distillation-based isolation .

Methodological Considerations

The characterization of this compound employed vacuum distillation and GC-MS, as detailed in , whereas oscillatoxin analogs required advanced techniques like NMR and X-ray crystallography due to their complexity . Discrepancies in molecular weight determination (e.g., this compound’s inferred formula vs. oscillatoxins’ exact masses) underscore the need for complementary methods like HRMS for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.